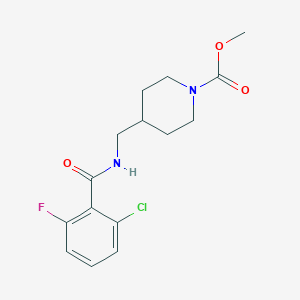

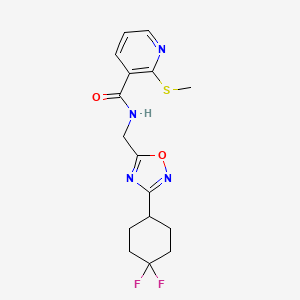

![molecular formula C8H9NO2S B2818769 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid CAS No. 1536371-32-0](/img/structure/B2818769.png)

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Chiral Pyrrolo[1,2-c]thiazoles Synthesis : The intramolecular dipolar cycloaddition of bicyclic münchnones derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-carboxylic acids led to the synthesis of new pyrrolo[1,2-c]thiazole derivatives as single enantiomers. This process also yielded pyrrolo[1,2-c][1,4]thiazine derivatives, demonstrating a novel pathway for creating chiral compounds (T. M. Pinho e Melo et al., 2002).

Molecular Diversity via Three-Component Reaction : A study demonstrated the molecular diversity achievable through a one-pot three-component reaction involving secondary α-amino acids and resulting in functionalized pyrrolo[1,2-c]thiazoles. This method showcases the versatility of this compound in synthesizing structurally diverse molecules with potential for further biological applications (Liang Chen et al., 2016).

Crystal Structure Analysis : The detailed crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex offer insights into the conformation and interactions of these molecules, facilitating the understanding of their chemical behavior and potential applications in material science and molecular design (R. Sribala et al., 2021).

Synthesis of Benzothiazine Analogues : Research into the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine derivatives through interaction with methylenactive compounds has expanded the chemical repertoire of thiazine derivatives. This study opens new avenues for creating compounds with potentially unique biological activities (O. Y. Grevtsov et al., 2013).

Palladium-catalyzed Cyclization : Exploring the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids highlights novel synthetic routes to pyrrole diones, enriching the methodologies for constructing complex pyrrolo-thiazine frameworks (Yeon Kyu Bae et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Similar compounds have been found to influence various biological pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZONBOIXNYHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=CC(=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

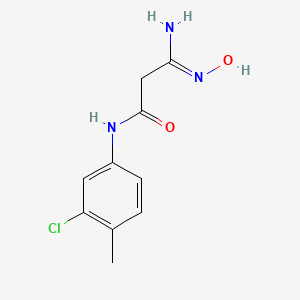

![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)

![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)

![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)

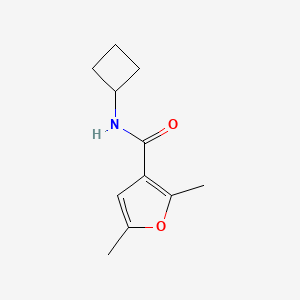

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

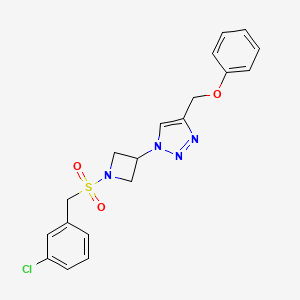

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)